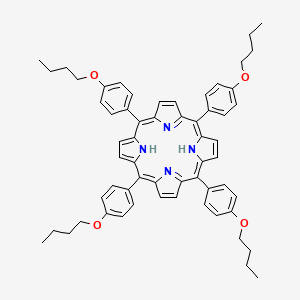

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Übersicht

Beschreibung

Synthesis Analysis

A new gold(III) complex [Au(TBPP)][AuCl 4] was synthesized in high yield starting from 5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin (TBPPH 2) . The compound was characterized by IR, 1 H NMR and UV-vis spectroscopy, ESI-MS, cyclic voltammetry and elemental CHN analysis .Molecular Structure Analysis

The 5,10,15,20-Tetrakis(4-butoxyphenyl)-2H,23H-porphyrin molecule contains a total of 138 bond(s). There are 76 non-H bond(s), 50 multiple bond(s), 20 rotatable bond(s), 1 double bond(s), 49 aromatic bond(s), 4 five-membered ring(s), 4 six-membered ring(s), 4 ether(s) (aromatic), and 3 Pyrrole(s) .Chemical Reactions Analysis

In the synthesis of the gold(III) complex [Au(TBPP)][AuCl 4], the [Au(TBPP)]+ cationic complex tends to form weak intermolecular Au⋯Au, Au⋯Cl, and Au⋯O interactions with [AuCl 4]− anions, HOAc molecules, and neighboring [Au(TBPP)]+ cations . DFT calculations at the ωB97XD/DZP-DKH level of theory confirmed the noncovalent nature of these interactions .Wissenschaftliche Forschungsanwendungen

Subheading Interaction with Metal Ions and Characterization of Complexes

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine exhibits significant reactivity in complexation with Pt4+ and Pd2+ cations. Its reactivity changes notably due to the electronic effects of substituents, highlighting the compound's potential in forming unique metalloporphyrinates, as observed in the synthesis and identification of platinum(II) and palladium(II) porphinate complexes (Chizhova & Mamardashvili, 2007).

Subheading Biochemical Applications and Anticancer Activity

The compound has been explored for its potential in medical applications, particularly in the study of new nitrogen heterocycle porphyrins. These porphyrins, structurally similar or derivatives of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, have shown promising biological activity against various cancer cells, indicating the compound's relevance in medicinal chemistry and therapeutic applications (Guo, Li, & Zhang, 2003).

Subheading Chemiluminescent Catalytic Properties

The compound has been utilized as a catalyst in chemiluminescence reactions, specifically using its iron(III) complex form for the sensitive detection of albumin, a protein model. This application showcases the potential of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in analytical chemistry, particularly in the development of sensitive detection methods for biological molecules (Hara, Toriyama, Miyoshi, & Syogase, 1984).

Subheading Application in Heavy Metal Detection

The compound has been applied in the preconcentration of heavy metals, such as cadmium, in flow-injection systems. Its complexing property allows for effective on-line preconcentration, optimizing detection limits and precision in flame atomic absorption spectrometry, underlining its utility in environmental monitoring and analysis (Kilian & Pyrzyńska, 2002).

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFKTXKRLSRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)

![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1486885.png)

![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)

![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)

![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)